(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

Catalog No.
S1905383
CAS No.
33507-82-3
M.F
C6H14O4
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

CAS Number

33507-82-3

Product Name

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

IUPAC Name

1,4-dimethoxybutane-2,3-diol

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3

InChI Key

QPXJVYUZWDGUBO-UHFFFAOYSA-N

SMILES

COCC(C(COC)O)O

Canonical SMILES

COCC(C(COC)O)O
  • Bioactive Small Molecule

    Due to its structure, (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is being investigated for its potential biological activity. Research suggests it might interact with specific biological processes, but detailed information on its mechanisms and targets is still emerging [].

  • Saccharide Research

    (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol bears some structural similarities to saccharides (sugars). Researchers use it as a building block or reference compound in studies related to saccharide structure and function [].

  • Reference Standard

    (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol's high purity makes it valuable as a reference standard in analytical chemistry. Researchers can use it to calibrate instruments, identify unknown compounds, and ensure the accuracy of their experiments [].

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is a vicinal diol with the molecular formula C6H14O4. It features two methoxy groups at the 1 and 4 positions and two hydroxyl groups at the 2 and 3 positions. The (R,R) configuration indicates that both chiral centers have the R absolute configuration, while the (+) sign denotes its positive optical rotation .

The compound's structure can be represented as:

CH3-O-CH2-CH(OH)-CH(OH)-CH2-O-CH3

This molecule is a colorless liquid at room temperature and is soluble in polar organic solvents.

  • Oxidation: The secondary alcohol groups can be oxidized to form ketones.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form unsaturated ethers.
  • Etherification: The hydroxyl groups can react with alkyl halides to form additional ether linkages.
  • Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.
  • Complexation: The vicinal diol moiety can form complexes with various metal ions.

While specific biological activities of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol have not been extensively reported, vicinal diols, in general, can interact with biological systems in various ways:

  • Enzyme inhibition: Some vicinal diols can inhibit certain enzymes by mimicking natural substrates.
  • Membrane interactions: The hydrophilic nature of diols can affect their interactions with cell membranes.
  • Potential antioxidant properties: The hydroxyl groups may contribute to antioxidant activity in biological systems.

One practical synthesis method for (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol involves starting from dimethyl L-tartrate . The general steps include:

  • Protection of the hydroxyl groups in dimethyl L-tartrate.
  • Reduction of the ester groups to form primary alcohols.
  • Methylation of the primary alcohols to form methoxy groups.
  • Deprotection of the secondary alcohols.

This synthesis preserves the stereochemistry of the starting material, ensuring the (R,R) configuration in the final product.

  • Chiral ligands: The compound's chiral nature makes it potentially useful as a ligand in asymmetric synthesis.
  • Pharmaceutical intermediates: It may serve as a building block for more complex pharmaceutical compounds.
  • Polymer chemistry: The difunctional nature of the molecule could be exploited in polymer synthesis.
  • Organic synthesis: It can be used as a chiral auxiliary in various organic transformations.

Similar Compounds

  • 2,3-Butanediol: This is the parent compound without the methoxy groups. It exists in three stereoisomeric forms and is produced by various microorganisms .
  • 1,4-Dimethoxy-2,3-butanediol: The non-chiral version of our compound, existing as a mixture of stereoisomers .
  • 2,3-Dimethyl-2,3-butanediol (Pinacol): A related compound with methyl groups instead of methoxy groups at the 1 and 4 positions .
  • (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol: The enantiomer of our compound.
  • 1,4-Butanediol: A similar four-carbon diol without the methoxy groups or chiral centers.

Compared to these compounds, (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is unique in its combination of chiral centers, methoxy groups, and vicinal diol functionality. This combination of features makes it particularly interesting for asymmetric synthesis and as a chiral building block in organic chemistry .

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance analysis of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol reveals characteristic chemical shifts that confirm the molecular structure and stereochemistry [1] [2] [3]. The compound exhibits distinct signals for the methoxy groups, typically appearing around 3.3-3.4 parts per million in deuterated solvents [1] [3]. The hydroxyl protons on the 2,3-diol moiety display chemical shifts between 3.4-4.5 parts per million, while the methylene protons adjacent to the ether oxygens resonate in the 3.6-3.8 parts per million region [1] [2].

The stereochemical configuration is confirmed through detailed analysis of coupling patterns and chemical shift differences. The (R,R) configuration results in specific three-dimensional arrangements that influence the magnetic environment of neighboring protons [3]. Identity verification is routinely performed using Nuclear Magnetic Resonance spectroscopy, with chemical shift assignments consistent across multiple deuterated solvents including deuterated chloroform and deuterated methanol [2] [3].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic carbon signals [4]. The methoxy carbon atoms typically appear around 59 parts per million, while the central diol carbons exhibit signals in the 70-75 parts per million range [4]. The ether carbon signals are diagnostic for the 1,4-dimethoxy substitution pattern, appearing as distinct resonances that confirm the symmetrical nature of the molecule [4].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm functional group presence and molecular interactions [5] [6]. The hydroxyl groups exhibit broad absorption bands in the 3200-3600 wavenumber region, with the exact frequency dependent on hydrogen bonding interactions [5] [6]. The carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber range, while carbon-oxygen stretching modes are observed between 1000-1300 wavenumbers [5].

The infrared spectrum provides valuable information about intramolecular hydrogen bonding patterns and conformational preferences [6]. The hydroxyl stretch region often shows multiple components due to different hydrogen bonding environments in various conformational states [6]. These spectroscopic features are crucial for understanding the three-dimensional structure and intermolecular interactions of the compound [5].

Mass Spectrometry

Electron ionization mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 150, corresponding to the molecular weight of the compound [7] [8]. The fragmentation pattern provides structural confirmation through characteristic loss patterns including methoxy groups and hydroxyl functionalities [7] [8]. The base peak typically corresponds to fragments resulting from alpha-cleavage adjacent to the oxygen atoms, providing diagnostic information about the substitution pattern [8].

The mass spectral fragmentation follows predictable pathways characteristic of dimethoxy diols, with prominent fragments at mass-to-charge ratios corresponding to loss of methanol and formaldehyde units [7] [8]. These fragmentation patterns are consistent with the proposed structure and provide additional confirmation of molecular identity [8].

Table 1: Basic Physical and Chemical Properties
PropertyValue
Molecular FormulaC₆H₁₄O₄
Molecular Weight (g/mol)150.17
Melting Point (°C)28-30
CAS Registry Number33507-82-3
Optical Rotation [α]₂₀ᴰ (°)+1.8±0.1 (c = 1.9% in methanol)
Purity (GC)≥99.0%
Physical AppearanceLow melting white solid

Thermodynamic Properties: Solubility, Melting Point, and Stability

Melting Point and Phase Behavior

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol exhibits a well-defined melting point in the range of 28-30 degrees Celsius [1] [2] [3]. This relatively low melting point is characteristic of the compound's molecular structure, which combines the stabilizing effects of hydrogen bonding with the conformational flexibility imparted by the methoxy substituents [1]. The melting point is consistent across different suppliers and preparation methods, indicating high purity and structural integrity [2] [3].

The melting behavior reflects the balance between intermolecular hydrogen bonding interactions and the steric effects of the methoxy groups [1]. Comparison with the enantiomeric (S,S)-(-)-1,4-dimethoxy-2,3-butanediol shows identical melting points, as expected for enantiomeric pairs [9]. The low melting point facilitates handling and purification procedures, making the compound suitable for various synthetic applications [2].

Solubility Characteristics

The compound demonstrates favorable solubility properties across a range of solvents [2] [10]. Water solubility is observed due to the presence of multiple hydroxyl groups capable of hydrogen bonding with water molecules [2] [10]. The solubility in aqueous media is enhanced by the ether oxygens, which provide additional hydrogen bond acceptor sites [10].

Organic solvent solubility is excellent in polar protic solvents including methanol and ethanol [2] [10]. The compound also shows good solubility in acetone and other polar aprotic solvents [2]. These solubility characteristics are attributed to the amphiphilic nature of the molecule, combining hydrophilic hydroxyl groups with lipophilic methoxy substituents [2] [10].

The partition coefficient between octanol and water is expected to be negative, indicating preferential partitioning into the aqueous phase [10]. This hydrophilic character is consistent with the multiple polar functional groups present in the molecular structure [10].

Chemical Stability

Chemical stability assessment reveals that (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is stable under normal ambient conditions when properly stored [2]. The recommended storage temperature of 2-8 degrees Celsius ensures long-term stability and prevents degradation [2] [3]. The compound maintains stability for at least two years when stored under appropriate conditions with protection from light and moisture [2].

The stability profile is enhanced by the sterically hindered nature of the vicinal diol system, which reduces susceptibility to oxidation [2]. The methoxy groups provide additional protection against nucleophilic attack and maintain the integrity of the ether linkages under neutral and mildly acidic conditions [2].

Table 2: Thermodynamic and Stability Properties
PropertyValue/Description
Melting Point (°C)28-30
Solubility in WaterSoluble
Solubility in Organic SolventsSoluble in acetone, ethanol, methanol
Storage Temperature (°C)2-8
StabilityStable under normal conditions when kept cool and dry
LogP (estimated)Negative (hydrophilic compound)

Chiroptical Properties: Optical Rotation and Circular Dichroism

Optical Rotation Measurements

The optical rotation of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol provides definitive confirmation of its absolute configuration and enantiomeric purity [3]. Measurements conducted at the sodium D-line (589 nanometers) yield a specific rotation of +1.8 ± 0.1 degrees when measured at 20 degrees Celsius with a concentration of 1.9 percent in methanol [3]. This positive rotation confirms the (R,R) absolute configuration and distinguishes it from the enantiomeric (S,S) form, which exhibits equal magnitude but opposite sign rotation [11] [9].

The relatively small magnitude of optical rotation reflects the conformational flexibility of the molecule and the partial cancellation of contributions from the two chiral centers [3] [12]. The optical rotation serves as a reliable indicator of enantiomeric purity, with deviations from the expected value indicating the presence of the opposite enantiomer [3].

Temperature dependence studies of optical rotation provide insights into conformational equilibria and the relative populations of different conformational states [12]. The optical rotation measurements are consistent with theoretical predictions based on density functional theory calculations of the molecular structure [12].

Circular Dichroism Spectroscopy

Circular dichroism spectroscopy reveals characteristic Cotton effects that arise from the chiral environment surrounding the chromophoric groups [12] [13] [14]. The electronic transitions associated with the oxygen lone pairs and carbon-oxygen bonds exhibit circular dichroism signals that are diagnostic of the absolute configuration [12] [14].

The circular dichroism spectrum typically shows multiple Cotton effects in the ultraviolet region, with the sign and magnitude dependent on the conformational preferences of the molecule [12] [13]. The n-π* transitions of the ether oxygens contribute to the overall circular dichroism signature, providing information about the three-dimensional arrangement of functional groups [13].

Solvent effects on circular dichroism spectra provide valuable information about molecular interactions and conformational changes [13] [15]. Studies in different solvents reveal how hydrogen bonding and polar interactions influence the conformational equilibrium and the resulting chiroptical properties [15].

Time-dependent density functional theory calculations have been employed to predict circular dichroism spectra and correlate experimental observations with molecular structure [12]. These computational approaches validate the experimental assignments and provide deeper understanding of the electronic transitions responsible for the observed Cotton effects [12].

Computational Chemistry Studies: Molecular Modeling and Density Functional Theory Calculations

Density Functional Theory Applications

Density functional theory calculations have been extensively employed to investigate the molecular properties of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol [16] [17] [18]. The B3LYP functional with 6-31G* and aug-cc-pVDZ basis sets provides reliable predictions of geometric parameters, vibrational frequencies, and electronic properties [16] [19]. These calculations reveal detailed information about bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular structure [16].

Optimization studies using various density functional theory methods demonstrate the conformational flexibility of the molecule and identify preferred conformational states [16] [17]. The calculations reveal multiple stable conformers with different arrangements of the hydroxyl groups and methoxy substituents [16]. Energy differences between conformers provide insights into the thermodynamic stability and population distributions under different conditions [16].

Vibrational frequency calculations using density functional theory methods accurately reproduce experimental infrared spectra and provide detailed assignments of vibrational modes [16] [17]. The calculated frequencies help interpret experimental spectra and understand the molecular vibrations responsible for characteristic absorption bands [17].

Molecular Modeling Approaches

Molecular mechanics and molecular dynamics simulations provide complementary information about conformational behavior and intermolecular interactions [19]. Force field parameterization studies have been conducted to develop accurate models for the unique structural features of dimethoxy diols [19]. These models enable large-scale simulations of molecular assemblies and investigation of crystalline phases [19].

Conformational analysis using systematic search algorithms reveals the complete conformational landscape and identifies global and local energy minima [20] [21]. The conformational preferences are influenced by intramolecular hydrogen bonding between hydroxyl groups and steric interactions with methoxy substituents [20] [22].

Monte Carlo and molecular dynamics simulations provide insights into the dynamic behavior of the molecule in solution and the influence of solvent interactions on conformational equilibria [19]. These studies complement experimental observations and provide molecular-level understanding of solution-phase behavior [19].

Electronic Structure Analysis

Natural bond orbital analysis and Mulliken population analysis reveal the electronic structure and charge distribution within the molecule [16] [19]. These calculations provide insights into the nature of chemical bonding and the electron density distribution around functional groups [19]. The analysis of orbital interactions helps understand the stability of different conformational states and the driving forces for conformational changes [16].

Atoms in molecules analysis provides detailed information about the topology of electron density and the nature of intramolecular interactions [17]. This approach identifies critical points in the electron density that correspond to bond formation and hydrogen bonding interactions [17].

Electrostatic potential mapping reveals regions of positive and negative charge that influence intermolecular interactions and reactivity patterns [18]. These calculations are valuable for understanding molecular recognition and predicting interaction sites for hydrogen bonding and other non-covalent interactions [18].

Table 3: Computational Chemistry Applications
Method/ApplicationDescriptionTypical Software/Basis Sets
DFT CalculationsB3LYP and other functionals for geometry optimizationGaussian, 6-31G*, aug-cc-pVDZ
Molecular ModelingMolecular mechanics and quantum mechanics approachesSpartan, ChemBio3D, various force fields
Conformational AnalysisStudy of preferred conformations and energy barriersConformational search algorithms
Electronic StructureOrbital analysis and electron density calculationsNBO analysis, Mulliken population analysis
Chiroptical PropertiesCalculation of optical rotation and CD spectraTDDFT calculations

Quantum Chemical Methods for Property Prediction

Advanced quantum chemical methods including Møller-Plesset perturbation theory and coupled cluster approaches provide high-accuracy predictions of molecular properties [19] [23]. These methods are particularly valuable for calculating thermodynamic properties, reaction energetics, and spectroscopic parameters [19].

Time-dependent density functional theory calculations enable prediction of electronic excitation energies and optical properties including optical rotation and circular dichroism [12] [24]. These calculations provide theoretical validation of experimental chiroptical measurements and aid in the assignment of electronic transitions [12] [24].

Hybrid quantum mechanics/molecular mechanics approaches allow investigation of large molecular systems and environmental effects on molecular properties [23]. These methods are particularly useful for studying the compound in different solvents or in interaction with other molecules [23].

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

150.08920892 g/mol

Monoisotopic Mass

150.08920892 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-16-2023

Explore Compound Types